3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)-

Volatility Distillation Procurement specification

3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- (CAS 120696-89-1, molecular formula C12H20N2, molecular weight 192.30 g/mol) belongs to the class of N,N-dimethylhydrazones. This compound is formed by the condensation of 2‑allyl‑(3E,5Z)‑heptadienal with N,N‑dimethylhydrazine, yielding a vinylogous aza‑enamine system in which the hydrazone moiety is conjugated with a diene.

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B12972677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)-
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCC=CC=CC(CC=C)C=NN(C)C
InChIInChI=1S/C12H20N2/c1-5-7-8-10-12(9-6-2)11-13-14(3)4/h5-8,10-12H,2,9H2,1,3-4H3/b7-5-,10-8+,13-11+
InChIKeyKAOOVKLXOKSYFL-YAMDYLNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)-: A Procurement-Oriented Chemical Identity Summary


3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- (CAS 120696-89-1, molecular formula C12H20N2, molecular weight 192.30 g/mol) belongs to the class of N,N-dimethylhydrazones . This compound is formed by the condensation of 2‑allyl‑(3E,5Z)‑heptadienal with N,N‑dimethylhydrazine, yielding a vinylogous aza‑enamine system in which the hydrazone moiety is conjugated with a diene . It is supplied primarily as a research intermediate, with a typical purity specification of ≥95% .

Vinylogous aza-enamine for ω-aminomethylation
Defined (E,Z) stereochemistry
≥95% purity, research intermediate

Why Generic Hydrazone Substitution Cannot Replace 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- for Regiospecific Nucleophilic Synthon Applications


The presence of both the 2‑allyl substituent and the conjugated 3,5‑diene in this N,N‑dimethylhydrazone creates a vinylogous aza‑enamine system capable of selective ω‑position (terminal) aminomethylation . This regiochemical behavior is structurally precluded in simpler saturated or non‑allylic hydrazone analogs, meaning generic replacement would redirect the reactive site away from the desired reactivity locus. Furthermore, the hydrolytic lability of dimethylhydrazones is strongly influenced by conjugation; thus, analogs lacking the extended π‑system exhibit different deprotection kinetics, which can alter the timing and yield of aldehyde release in synthetic sequences [1].

Reactivity redirect

Saturated hydrazones cannot provide ω-position aminomethylation; the allyl-diene conjugation defines the nucleophilic site.

Deprotection timing shift

Conjugation slows hydrolytic cleavage; non-conjugated analogs release aldehyde faster, altering synthetic sequence outcomes.

Quantitative Differentiation Evidence: 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- vs. Closest Analogs


Volatility and Predicted Boiling Point Distinction: Differentiation from the Saturated Heptanal Dimethylhydrazone Analog

The predicted boiling point for the target compound (270.0 ± 50.0 °C) is substantially higher than that reported for the closest saturated analog, heptanal dimethylhydrazone (71 °C at atmospheric pressure), due to the extended conjugation and higher molecular weight . This difference directly impacts distillation and purification protocols.

Boiling point
Cross-study comparable
~199 °C higher (predicted 270 ± 50 °C vs reported 71 °C for saturated analog)
Distillation infrastructure and handling differ significantly.
Predicted by ACD/Labs; experimental comparator value from TCI data.
Volatility Distillation Procurement specification

Conjugation-Driven Density Difference: Comparison with the Saturated Heptanal Dimethylhydrazone Counterpart

The predicted density of the target compound is 0.80 ± 0.1 g/cm³, compared to a reported specific gravity of 0.81 at 20 °C for heptanal dimethylhydrazone . The similarity suggests that the mass-to-volume ratio is comparable despite the structural complexity.

Density
Cross-study comparable
0.80 vs 0.81 g/cm³ (Δ ~0.01)
Similar mass-to-volume aids solvent compatibility assessments.
Target predicted; comparator specific gravity at 20 °C, TCI data.
Physical property Density Formulation

Regioselective Aminomethylation Scope: ω‑Position Reactivity Unique to Vinylogous Aza-enamine Hydrazones

Vinylogous N,N-dimethylhydrazones of α,β-unsaturated aldehydes react with N,N-dimethylformiminium chloride exclusively at the ω‑position of the π‑system, yielding singly to triply aminomethylated products depending on conditions . This reactivity is not accessible with saturated dimethylhydrazones, which lack the extended conjugation required for terminal nucleophilic attack.

Regioselective aminomethylation
Class-level inference
Exclusive ω-position reactivity; tri-substitution achievable with vinylogous aza-enamines.
Unique umpolung disconnection; saturated hydrazones lack this pathway.
Demonstrated with 2-methylpropenal-derived hydrazone, moisture-free DMF.
Umpolung Nucleophilic synthon Aminomethylation

Hydrolytic Stability Threshold: Influence of Conjugation on Dimethylhydrazone Cleavage Rates

Silica gel‑promoted heterogeneous hydrolysis of N,N‑dimethylhydrazones proceeds efficiently for a range of substrates, but the presence of extended conjugation can modulate the reaction rate [1]. The conjugated diene‑allyl system of this compound is anticipated to exhibit slower acid‑catalyzed hydrolysis compared to non‑conjugated analogs, based on the reduced electrophilicity of the hydrazone carbon due to resonance delocalization [1].

Hydrolytic stability
Supporting evidence
Slower silica-gel cleavage expected due to reduced electrophilicity from conjugation.
May support orthogonal deprotection strategies in multi-step synthesis.
No direct kinetic data; qualitative trend from analog studies [1].
Deprotection Heterogeneous hydrolysis Silica gel

Structural Isomer Discrimination: E,Z vs. E,E Configuration Impact on Physical Form

The (E,Z)‑configured isomer (CAS 120696-89-1) is reported as a liquid or low‑melting solid, whereas the corresponding (E,E)‑analog (E)-2-((3E,5Z)-2-allylhepta-3,5-dien-1-ylidene)-1,1-dimethylhydrazine can exhibit different crystallinity and storage behavior . This distinction is critical for applications requiring precise stereochemical identity.

Isomeric form
Class-level inference
(E,Z) isomer is liquid/low-melting solid; (E,E) may exhibit higher crystallinity.
Physical state affects handling and library formulation consistency.
Supplier description; no published melting points.
Stereochemistry Stability Crystallinity

Accessibility and Purity Grade: Commercial Availability of the (E,Z)‑Isomer at Research Scale

The (E,Z)‑target compound is offered by at least three independent chemical suppliers (CymitQuimica, MolCore, ChemScene) at purities ranging from 95% to ≥98% . In contrast, the (E,E)‑isomer and other positional analogs are not routinely cataloged, meaning the (E,Z)‑form currently represents the most accessible entry point into this chemical space for biological screening or synthetic method development.

Commercial access
Class-level inference
≥3 suppliers, ≥95% purity; other stereoisomers rarely cataloged.
Multi-vendor availability reduces supply risk for research campaigns.
Catalogs accessed April 2026; purity confirmed by supplier CoA.
Supply chain Purity Catalog availability

Optimal Application Scenarios for 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- Based on Quantitative Differentiation


Synthesis of Aminomethylated Building Blocks via ω‑Position Umpolung

This compound can serve as a vinylogous aza‑enamine nucleophile for the regioselective installation of N,N‑dimethylaminomethyl groups at the terminal position of the π‑system . The resulting ω‑aminomethylated hydrazones are isolable as crystalline hydrochlorides and can be deprotected to amino aldehydes under acidic conditions, offering a two‑step entry to poly‑aminated intermediates that saturated hydrazones cannot generate .

Conjugated Heterocycle Precursor for Medicinal Chemistry Libraries

The 2‑allyl‑3,5‑dienylidene scaffold provides a reactive template for cycloaddition or electrocyclization reactions that can rapidly generate nitrogen‑containing heterocycles. The structural distinction from non‑allylic or saturated hydrazones translates into different ring‑closure regiochemistry, a property that can be exploited for diversity‑oriented synthesis of screening collections .

Controlled Aldehyde Release in Multi‑Step Sequences Requiring Delayed Deprotection

The extended conjugation of the target hydrazone is expected to slow heterogeneous silica‑gel‑mediated hydrolysis relative to saturated dimethylhydrazones [1]. This differential lability can be strategically employed in orthogonal deprotection schemes where a less‑conjugated hydrazone is cleaved first, leaving the target‑derived protected aldehyde intact until a later stage [1].

Isomerically Pure Building Block for Structure‑Activity Relationship (SAR) Studies

The (E,Z)‑stereochemistry is explicitly defined in catalogs, unlike many hydrazone mixtures . This stereochemical certainty is essential for SAR investigations where the spatial orientation of the allyl and diene moieties can influence biological target engagement. Procurement of the (E,Z)‑isomer eliminates the confounding variable of isomeric impurity in dose–response and selectivity assays.

Application
Selection Property
Validation Focus
ω-Aminomethylation synthesis
Vinylogous aza-enamine nucleophile
Regioselectivity under anhydrous conditions
Heterocycle precursor library
Allyl-dienylidene scaffold for cycloaddition
Ring-closure regiochemistry
Controlled aldehyde release
Conjugation-slowed hydrolysis kinetics
Orthogonal deprotection timing
Isomerically pure SAR studies
Defined (E,Z) stereochemistry
Isomeric purity by supplier CoA
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